molecular formula C11H10BrNO B13228324 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile

Cat. No.: B13228324
M. Wt: 252.11 g/mol
InChI Key: PMJHKEFOYTXRNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C11H10BrNO. It is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further connected to a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable tetrahydrofuran derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different tetrahydrofuran derivatives .

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the tetrahydrofuran ring and carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is unique due to the combination of the bromophenyl group, tetrahydrofuran ring, and carbonitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10BrNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2

InChI Key

PMJHKEFOYTXRNF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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